molecular formula C7H8N4 B1396135 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine CAS No. 937047-44-4

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine

Cat. No.: B1396135
CAS No.: 937047-44-4
M. Wt: 148.17 g/mol
InChI Key: WNZYBEJCEJFTES-UHFFFAOYSA-N
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Description

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a chemical compound with the molecular formula C7H8N4 and a molecular weight of 148.17 g/mol. This compound belongs to the class of triazines, which are characterized by a ring structure containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methylpyrrole with an appropriate diazonium salt in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and properties to suit specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and physical properties, making them suitable for diverse applications.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
Pyrrolo[2,1-f][1,2,4]triazine derivatives, including 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine, have been investigated for their antiviral properties. Notably, some analogs have shown effectiveness against viruses such as norovirus and Ebola. The compound acts as a potential inhibitor by targeting specific viral pathways, enhancing its utility in antiviral drug design .

Kinase Inhibition
The compound has been identified as a promising candidate for inhibiting various kinases involved in cancer progression. For instance:

  • PI3K Pathway Inhibition : It has been reported to inhibit the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival in cancer cells .
  • EGFR and HER2 Inhibition : The dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) has been noted, making it relevant in the treatment of specific breast cancers .

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches. Recent studies have categorized these methods into various strategies:

Synthesis Method Description
Bromohydrazone Method Utilizes bromohydrazones as intermediates to form the triazine structure.
Transition Metal-Catalyzed Synthesis Employs transition metals to facilitate bond formation in complex reactions.
Multistep Synthesis Involves a series of chemical reactions to construct the target compound from simpler precursors .

These methodologies not only enhance the yield and purity of the compound but also allow for structural modifications that can improve biological activity.

Case Studies

Case Study 1: Antiviral Drug Development
A study explored the synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives and their antiviral efficacy against norovirus. The results indicated that specific modifications to the triazine core significantly enhanced antiviral activity. This underscores the importance of structural diversity in drug design .

Case Study 2: Cancer Therapeutics
In another investigation focusing on kinase inhibitors, derivatives of this compound were synthesized and evaluated for their ability to inhibit c-Met and VEGFR-2 kinases. The findings revealed potent antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is structurally similar to other triazine derivatives, such as pyrrolo[2,1-f][1,2,4]triazin-4-amine and other methyl-substituted analogs. its unique methyl group at the 2-position imparts distinct chemical and biological properties, making it stand out among its counterparts. These differences can influence its reactivity, stability, and biological activity, highlighting its uniqueness in various applications.

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Biological Activity

2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound belongs to the class of pyrrolotriazines, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7_7H8_8N4_4
  • Molecular Weight : 148.17 g/mol
  • CAS Number : 937047-44-4

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Kinases : It has been identified as an inhibitor of various kinases, including those involved in cancer pathways. For instance, it interacts with mitogen-activated protein kinase (MAPK) pathways, which are crucial in cell signaling and proliferation .
  • Impact on Cancer Metabolism : This compound has shown potential in modulating cancer cell metabolism through inhibition of pyruvate dehydrogenase kinases (PDKs), which play a significant role in cancer aggressiveness and metabolic reprogramming .

Anticancer Activity

Several studies have explored the anticancer properties of this compound:

  • Cell Line Studies : In vitro studies demonstrated that this compound effectively inhibits the growth of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For example, it has been shown to reduce viability in HER1 and HER2 driven tumor models .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the core structure influence biological activity. Compounds with specific substitutions at the triazine moiety displayed enhanced potency against cancer cells compared to their parent compounds .

Case Study 1: HER Kinase Inhibition

A notable study evaluated a series of pyrrolotriazine derivatives for their ability to inhibit HER kinases. The results indicated that this compound derivatives exhibited promising selectivity and potency against these targets. The lead compound demonstrated a significant reduction in tumor growth in xenograft models .

Case Study 2: PDK Inhibition

Another investigation focused on synthesizing a library of triazine derivatives targeting PDKs. The study found that certain derivatives of this compound displayed strong inhibitory effects on PDK activity in both in vitro and in vivo settings. This suggests potential applications in treating metabolic disorders associated with cancer .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that this compound has favorable absorption characteristics:

PropertyValue
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PenetrationModerate
CYP450 InhibitionModerate
Ames TestNon-carcinogenic

Despite its promising activity, further toxicity studies are necessary to fully understand its safety profile.

Properties

IUPAC Name

2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-7(8)6-3-2-4-11(6)10-5/h2-4H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNZYBEJCEJFTES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717448
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937047-44-4
Record name 2-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (2.77 g, 19.3 mmol), potassium phosphate (21.11 g, 96.5 mmol), acetamidine hydrochloride (9.6 g, 96.5 mmol) and 1-butanol (166 mmol) was refluxed under nitrogen atmosphere. After 166.5 h of reflux, the mixture was allowed to cool to rt, and was then partitioned between ethyl acetate and water. The phases were separated, and the organic phase was extracted with 1N aqueous hydrochloric acid. The acid extracts were made basic (pH>7) and extracted with ethyl acetate. After washing the organic layers with water and brine, drying (anhydrous sodium sulfate) and concentration afforded 1.63 g (57%) of solid. 1H-NMR (CD2Cl2): δ 7.51 (m, 1 H), 6.40 (m, 2 H), 6.72 (br s, 2 H), 2.32 (s, 3 H). MS: LC/MS (+esi), m/z=149 [M+H]. RT=1.12 min.
Quantity
2.77 g
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
21.11 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
166 mmol
Type
reactant
Reaction Step One
Name
Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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